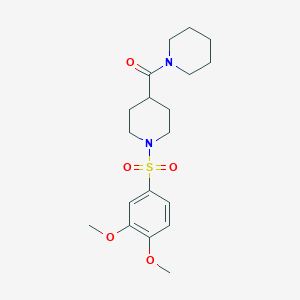
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is a selective neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
Mecanismo De Acción
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone selectively damages noradrenergic neurons in the brain by causing the release of noradrenaline, which is then taken up by the neurons and metabolized to form a toxic metabolite. This metabolite then damages the neurons, leading to their degeneration and death.
Biochemical and Physiological Effects:
The selective damage to noradrenergic neurons caused by (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. For example, (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone has been shown to decrease noradrenaline levels in the brain, leading to a decrease in heart rate and blood pressure. It has also been shown to impair learning and memory, as well as increase anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone in scientific research is its selectivity for noradrenergic neurons. This allows researchers to selectively study the role of the noradrenergic system in various physiological and pathological conditions. However, one of the limitations of using (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone is its toxicity, which can limit its use in certain animal models and experiments.
Direcciones Futuras
There are several future directions for research involving (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone. One area of research is the development of new animal models for studying the role of the noradrenergic system in various physiological and pathological conditions. Another area of research is the development of new compounds that are selective for other neurotransmitter systems, such as the dopaminergic or serotonergic systems. Finally, there is also potential for the development of new therapeutic agents based on the selective damage of specific neuronal populations, such as noradrenergic neurons.
Métodos De Síntesis
The synthesis of (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone involves several steps, including the reaction of piperidine with 3,4-dimethoxybenzaldehyde to form 1-(3,4-dimethoxyphenyl)piperidine. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride derivative, which is then reacted with piperidine to form (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. For example, (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone has been used to study the role of the noradrenergic system in depression, anxiety, and stress. It has also been used to study the role of the noradrenergic system in learning and memory, as well as in drug addiction and withdrawal.
Propiedades
IUPAC Name |
[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-25-17-7-6-16(14-18(17)26-2)27(23,24)21-12-8-15(9-13-21)19(22)20-10-4-3-5-11-20/h6-7,14-15H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCBOJLMOQCENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxy-benzenesulfonyl)-piperidin-4-yl]-piperidin-1-yl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

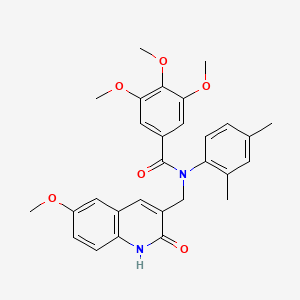
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)




![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)
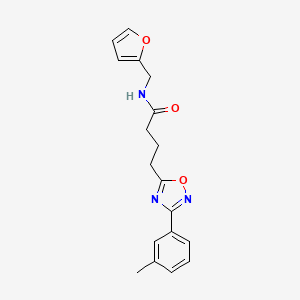

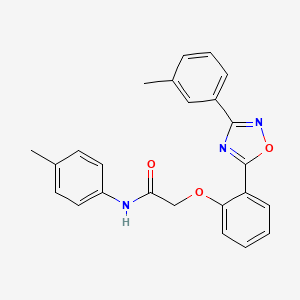
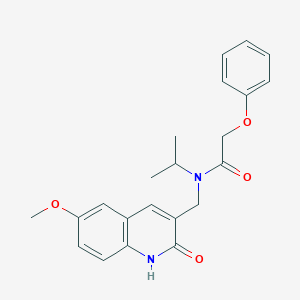
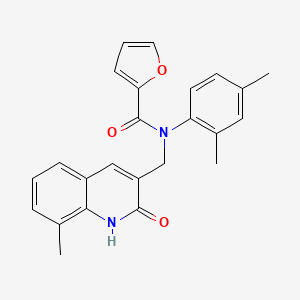
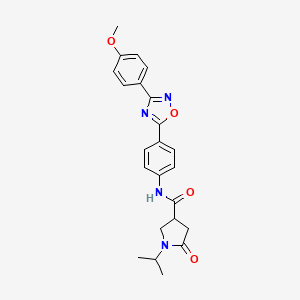
![ethyl 4-({N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7712156.png)